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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,

an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric

conditions.[1][2] Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor

make it a valuable tool for preclinical research into the role of this receptor in central nervous

system (CNS) pathophysiology.[1][3] This technical guide provides a comprehensive overview

of the selectivity profile of JNJ-47965567, including detailed quantitative data, experimental

methodologies, and visual representations of key pathways and workflows.

Core Selectivity and Potency
JNJ-47965567 demonstrates high affinity for both human and rat P2X7 receptors, a critical

characteristic for translational studies.[1] Its potency has been consistently demonstrated

across various in vitro assays, including radioligand binding and functional assessments of

calcium influx and cytokine release.

Table 1: P2X7 Receptor Binding Affinity and Functional
Antagonism of JNJ-47965567
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Species Assay Type Parameter
Value (pKi/pIC50 ±
SEM)

Human

Radioligand Binding

([3H]-A-804598

displacement)

pKi 7.9 ± 0.07

Rat

Radioligand Binding

([3H]-A-804598

displacement)

pKi 8.7 ± 0.07

Human
Calcium Flux (BzATP-

induced)
pIC50 8.3 ± 0.08

Macaque
Calcium Flux (BzATP-

induced)
pIC50 8.6 ± 0.1

Dog
Calcium Flux (BzATP-

induced)
pIC50 8.5 ± 0.2

Rat
Calcium Flux (BzATP-

induced)
pIC50 7.2 ± 0.08

Mouse
Calcium Flux (BzATP-

induced)
pIC50 7.5 ± 0.1

Data sourced from Bhattacharya et al., 2013.[1]

Table 2: Functional Potency of JNJ-47965567 in Native
Systems
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System Assay Parameter
Value (pIC50 ±
SEM)

Human Whole Blood
IL-1β Release

(LPS/BzATP-induced)
pIC50 6.7 ± 0.07

Human Monocytes
IL-1β Release

(LPS/BzATP-induced)
pIC50 7.5 ± 0.07

Rat Microglia
IL-1β Release

(LPS/BzATP-induced)
pIC50 7.1 ± 0.1

Rat Astrocytes
Calcium Flux (BzATP-

induced)
pIC50 7.5 ± 0.4

Data sourced from Bhattacharya et al., 2013.[1]

P2X Subtype Selectivity
JNJ-47965567 exhibits high selectivity for the P2X7 receptor over other P2X subtypes.

Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5

receptors at concentrations where it potently blocks P2X7.

Table 3: Selectivity Profile of JNJ-47965567 against other
P2X Receptor Subtypes

P2X Subtype Assay Type Concentration (μM)
% Inhibition (Mean
± SD)

hP2X1 Calcium Flux 1 10.5 ± 8.7

hP2X2 Calcium Flux 1 12.3 ± 5.4

hP2X3 Calcium Flux 1 15.6 ± 7.2

hP2X4 Calcium Flux 1 -2.4 ± 9.1

hP2X5 Calcium Flux 1 8.9 ± 6.3
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Data represents the highest concentration tested and is sourced from Bhattacharya et al.,

2013.[1]

Off-Target Liability Profile
The broader selectivity of JNJ-47965567 was assessed against a standard panel of receptors,

ion channels, and transporters by CEREP.[1] At a concentration of 1 μM, the compound

showed no significant off-target activity. However, at a higher concentration of 10 μM, some

interactions were observed.

Table 4: Off-Target Interactions of JNJ-47965567 at 10
μM

Target Species Effect
% Inhibition /
Activity

Melatonin 1 Receptor Human Inhibition 65%

Serotonin Transporter

(SERT)
Human Inhibition 82%

Serotonin Transporter

(SERT)
Rat Affinity (Ki) 2 μM

Data sourced from Bhattacharya et al., 2013.[1]

Mechanism of Action
Studies suggest that JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.

[3] This is supported by observations that it inhibits maximal ATP-induced responses in a

concentration-dependent manner.[3]

Signaling Pathway and Experimental Workflows
P2X7 Receptor Signaling Cascade
The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor

activation and the point of intervention for JNJ-47965567.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

ATP

P2X7 Receptor

 Binds & Activates

Ion Flux (Ca²⁺, Na⁺)
 Opens Channel NLRP3 Inflammasome

Activation

Caspase-1
Activation IL-1β Release

 Cleaves
Pro-IL-1β

JNJ-47965567
 Inhibits

Click to download full resolution via product page

P2X7 receptor signaling pathway and inhibition by JNJ-47965567.

Experimental Workflow for In Vitro Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the selectivity profile of a

compound like JNJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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